2-{3-[({imidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyridine
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Overview
Description
The compound “2-{3-[({imidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyridine” is a complex organic molecule that belongs to the class of imidazo[1,2-a]pyridines . These compounds have attracted significant interest due to their promising and diverse bioactivity .
Synthesis Analysis
The synthesis of such compounds typically involves the condensation of 2-aminopyridines with α-bromoketones . A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines has been developed, which involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, 1H NMR and 13C NMR spectra can provide detailed information about the hydrogen and carbon atoms in the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from its synthesis and characterization. For instance, it is an off-white solid with a melting point of 70–75°C .Scientific Research Applications
- Imidazole derivatives, including the compound , have demonstrated antibacterial, antimycobacterial, and antifungal properties . Researchers explore their potential as novel agents to combat drug-resistant pathogens.
- Imidazo[1,5-a]pyridine derivatives (a related class) exhibit luminescence and versatility. They have been investigated for use in anti-cancer drugs . Their unique structure makes them appealing for targeted therapies.
- The imidazo[1,2-a]pyridine scaffold serves as a lead structure for novel drug development. Researchers modify it to create libraries of potential therapeutic agents .
Antimicrobial Activity
Anti-Cancer Potential
Lead Structures for Drug Discovery
Mechanism of Action
Target of Action
The primary target of this compound is the Rab geranylgeranyl transferase (RGGT) . RGGT is an enzyme responsible for posttranslational prenylation of Rab GTPases, a process that is crucial for the proper functioning of these proteins .
Mode of Action
The compound interacts with its target, RGGT, by inhibiting its activity. This inhibition disrupts the prenylation of Rab GTPases, which can affect a wide variety of critical cell processes connected with membrane and vesicle trafficking .
Biochemical Pathways
The affected pathway is the Rab geranylgeranylation pathway . When the activity of RGGT is inhibited, the balance of Rab GTPases’ modification is perturbed. This imbalance can lead to several diseases due to the involvement of Rab GTPases in a wide variety of critical cell processes .
Pharmacokinetics
Similar compounds, such as imidazo[1,2-a]pyridines, have been reported to possess a broad spectrum of biological activity and can be used as antibacterial, antifungal, antiviral, and anti-inflammatory drugs . They have also been proposed for the treatment of cancer and cardiovascular diseases, as well as Alzheimer’s disease .
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the disruption of Rab GTPases’ modification. This disruption can affect a wide variety of critical cell processes connected with membrane and vesicle trafficking . The compound has shown to inhibit Rab11A prenylation at a concentration of 25 μM, making it a potent inhibitor .
Action Environment
It’s worth noting that the efficacy of similar compounds can be influenced by factors such as ph, temperature, and the presence of other compounds .
properties
IUPAC Name |
3-(imidazo[1,2-a]pyridin-2-ylmethylsulfanyl)-6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N7S/c1-3-9-19-14(5-1)15-7-8-17-21-22-18(25(17)23-15)26-12-13-11-24-10-4-2-6-16(24)20-13/h1-11H,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPJFMPJUFUJMPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NN3C(=NN=C3SCC4=CN5C=CC=CC5=N4)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{3-[({Imidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyridine |
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